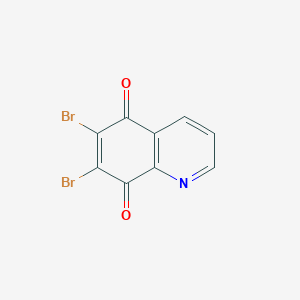

6,7-Dibromoquinoline-5,8-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZKOUMVYNIHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292366 | |

| Record name | 6,7-dibromoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18633-05-1 | |

| Record name | NSC82128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dibromoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dibromoquinoline-5,8-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBN9K78MS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dibromoquinoline-5,8-dione from 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6,7-dibromoquinoline-5,8-dione, a halogenated quinone of significant interest in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 8-hydroxyquinoline. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the logical workflow and a potential biological mechanism of action through diagrams.

The quinoline-5,8-dione scaffold is a core structural motif in numerous biologically active compounds, including several natural and synthetic anticancer agents. The introduction of bromine atoms at the 6 and 7 positions can significantly modulate the electronic properties and biological activity of the molecule, making this compound a valuable target for further derivatization and pharmacological evaluation.

Synthetic Pathway Overview

The synthesis of this compound from 8-hydroxyquinoline is a two-step process. The first step involves the electrophilic bromination of 8-hydroxyquinoline to yield 5,7-dibromo-8-hydroxyquinoline. The subsequent step is the oxidation of the hydroxyl group of the dibrominated intermediate to the corresponding dione.

Caption: Overall synthetic workflow from the starting material to the final product.

Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

The first step is the direct bromination of 8-hydroxyquinoline. The hydroxyl group at position 8 is an activating group, directing the electrophilic substitution to the 5 and 7 positions of the quinoline ring. Several methods have been reported for this transformation with high yields.

Experimental Protocol

A solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform is added to a solution of 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform over a period of 5 minutes. The reaction mixture is stirred at room temperature for 1 hour. The resulting yellow solid is dissolved in 15 mL of chloroform, washed three times with 15 mL of 5% sodium bicarbonate solution, and dried over anhydrous sodium sulfate. After evaporation of the solvent, the crude product is crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline.[1]

Quantitative Data for Bromination of 8-Hydroxyquinoline

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 8-Hydroxyquinoline | Bromine (2.05 eq) | Chloroform | Room Temp. | 1 h | 90 | [1] |

| 8-Hydroxyquinoline | Bromine in aq. HBr | Water | Room Temp. | 30 min | >90 | [2] |

| 8-Hydroxyquinoline | Bromine (1.5 eq) | Acetonitrile | 0 °C | 24 h | 37 (isolated) | [1] |

Step 2: Synthesis of this compound

Proposed Experimental Protocol

To a stirred suspension of 5,7-dibromo-8-hydroxyquinoline (1.0 g, 3.3 mmol) in a mixture of acetic acid and water, a solution of sodium bromate in water is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Note: This is a proposed protocol based on similar chemical transformations. The reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization.

Analogous Oxidation Reactions for Quinoline-5,8-dione Synthesis

| Starting Material | Oxidizing Agent | Solvent/Medium | Temperature | Yield (%) | Reference |

| 2,5-Dimethoxyaniline derivatives | NaBrO₃, HBr | Water | 190 °C (demethylation) then RT | 38-41 (one-pot) | [3] |

| 8-Hydroxyquinoline | tBuOOH, FePcS–SiO₂ catalyst | Acetonitrile | 60 °C | 66 | [4] |

| 2-substituted-quinolin-8-ol | Sodium chlorate, Hydrochloric acid | Water | 60 °C | 44-51 | [5] |

Biological Activity and Potential Signaling Pathway

Quinoline-5,8-dione derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[6][7] For some brominated 8-hydroxyquinoline derivatives, one of the proposed mechanisms of anticancer activity is the inhibition of human topoisomerase I.[8] This enzyme plays a critical role in DNA replication and repair by relaxing supercoiled DNA. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer activity via Topoisomerase I inhibition.

Summary of Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 76 | White crystalline powder |

| 5,7-Dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | 198-200 | Yellow needle crystals |

| This compound | C₉H₃Br₂NO₂ | 316.94 | Not available | Not available |

Conclusion

This technical guide outlines a feasible two-step synthesis of this compound from 8-hydroxyquinoline. While the initial bromination step is well-documented and high-yielding, the subsequent oxidation requires further investigation and optimization based on the proposed protocols derived from analogous reactions. The potent biological activities associated with the quinoline-5,8-dione scaffold, potentially mediated through mechanisms like topoisomerase I inhibition, underscore the importance of this compound as a valuable compound for further research and development in the pharmaceutical and agrochemical industries.

References

- 1. acgpubs.org [acgpubs.org]

- 2. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]

- 6. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Bentham Science [eurekaselect.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6,7-Dibromoquinoline-5,8-dione

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dibromoquinoline-5,8-dione

Introduction

This compound is a polycyclic aromatic compound belonging to the quinolinequinone class of molecules.[1] This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide spectrum of biological activities.[2][3] Derivatives of quinoline-5,8-dione have demonstrated promising anticancer, antimicrobial, antimalarial, and antifungal properties.[1][4][5] The presence of bromine atoms at the 6 and 7 positions of the quinoline-5,8-dione scaffold enhances the molecule's reactivity, providing a versatile platform for the synthesis of a diverse range of derivatives through reactions like Suzuki-Miyaura cross-coupling.[4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of new therapeutic agents. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H3Br2NO2 | [1][6] |

| Molecular Weight | 316.93 g/mol | [1][6] |

| CAS Number | 18633-05-1 | [1][6] |

| Boiling Point | 365.7°C at 760 mmHg | [6] |

| Vapor Pressure | 1.54E-05 mmHg at 25°C | [6] |

| Flash Point | 175°C | [6] |

| Density | 2.256 g/cm³ | [6] |

| XLogP3 | 2.5 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 0 | [6] |

| Exact Mass | 316.85100 Da | [6] |

| Canonical SMILES | C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1 | [1][6] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of 6,7-dibromoquinoline-5,8-diones involves a three-step, one-pot reaction utilizing the Skraup reaction.[2] This process is advantageous as it avoids the isolation and purification of intermediates, often leading to higher overall yields.[2]

General Procedure for the Three-Step-One-Pot Synthesis of 6,7-Dibromoquinoline-5,8-diones:

-

Ring Formation (Skraup Reaction): An appropriately substituted aniline (e.g., 2,5-dimethoxyaniline) is reacted with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde) in the presence of a strong acid, typically concentrated hydrobromic acid (HBr).[2] The mixture is heated to facilitate the cyclization and formation of the quinoline ring.[2]

-

Didemethylation and Oxidation: The reaction mixture is then heated at a higher temperature for an extended period. During this step, any methoxy groups present on the benzene ring are demethylated to hydroxyl groups, forming a hydroquinone intermediate. This intermediate is subsequently oxidized to the corresponding quinone.[2]

-

Bromination: Sodium bromate (NaBrO3) is added to the reaction mixture. This serves as a source of bromine, which undergoes Michael addition to the C6 and C7 positions of the quinoline-5,8-dione core, yielding the final this compound product.[2]

-

Workup and Purification: The reaction is quenched with water, neutralized with a base such as sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The crude product is then purified using flash column chromatography.[2]

Biological Activity and Mechanism of Action

Quinoline-5,8-diones are recognized for their redox-active properties, which are central to their biological mechanisms of action.[4] These compounds can undergo enzymatic reduction to form hydroquinones, a process that can lead to the generation of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[4]

Derivatives of this compound have shown significant potential as antimicrobial and anticancer agents.[1] The bromine atoms at the C6 and C7 positions are crucial for this activity and also serve as reactive sites for further chemical modifications to generate derivatives with enhanced potency and selectivity.[4]

One of the proposed mechanisms for the anticancer activity of certain quinoline derivatives is the inhibition of topoisomerase I.[7] Topoisomerase I is a vital enzyme involved in DNA replication and repair. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[7]

Applications in Research and Development

The versatile chemical nature and significant biological activity of this compound make it a valuable scaffold in several areas of research and development:

-

Organic Synthesis: It serves as a key intermediate for the synthesis of more complex heterocyclic compounds.[1]

-

Pharmaceuticals: Its derivatives are actively being investigated for their therapeutic potential against a range of diseases, including cancer and infectious diseases.[1][3]

-

Material Science: The unique electronic properties of the quinoline-dione core suggest potential applications in the development of organic electronic devices and sensors.[1]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a versatile synthetic methodology, make it an attractive starting point for the development of novel therapeutic agents and functional materials. The potent biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of continued research into this fascinating class of molecules. This guide provides a foundational understanding for researchers and developers looking to explore the therapeutic and material applications of this compound and its analogues.

References

- 1. Buy this compound | 18633-05-1 [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Amino-7-bromoquinoline-5,8-dione [benchchem.com]

- 5. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Bentham Science [eurekaselect.com]

- 6. lookchem.com [lookchem.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 6,7-Dibromoquinoline-5,8-dione and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

¹H and ¹³C NMR Spectral Data of Substituted 6,7-Dibromoquinoline-5,8-diones

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-6,7-dibromoquinoline-5,8-dione and 3-methyl-6,7-dibromoquinoline-5,8-dione, as reported in the literature[1]. This information is invaluable for the structural elucidation and verification of these and similar compounds.

Table 1: ¹H NMR Spectral Data of Methyl-6,7-dibromoquinoline-5,8-dione Derivatives [1]

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 2-Methyl-6,7-dibromoquinoline-5,8-dione | CDCl₃ | 2.75 | s | - | -CH₃ |

| 7.55 | d | 8.0 | H-3 or H-4 | ||

| 8.33 | d | 8.0 | H-4 or H-3 | ||

| 3-Methyl-6,7-dibromoquinoline-5,8-dione | CDCl₃ | 2.53 | s | - | -CH₃ |

| 8.22-8.26 | m | - | H-2 or H-4 | ||

| 8.82-8.86 | m | - | H-4 or H-2 |

Table 2: ¹³C NMR Spectral Data of Methyl-6,7-dibromoquinoline-5,8-dione Derivatives [1]

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-Methyl-6,7-dibromoquinoline-5,8-dione | CDCl₃ | 23.6, 124.3, 126.6, 134.4, 140.1, 141.2, 144.4, 164.3, 172.7, 174.9 |

| 3-Methyl-6,7-dibromoquinoline-5,8-dione | CDCl₃ | 17.2, 126.0, 134.0, 138.0, 140.0, 141.6, 142.6, 154.3, 172.4, 174.2 |

Experimental Protocols

Synthesis of Methyl-6,7-dibromoquinoline-5,8-diones[1]

A three-step, one-pot reaction is utilized for the synthesis of 2- and 3-methyl-6,7-dibromoquinoline-5,8-diones. This process involves the Skraup reaction for quinoline ring formation, followed by didemethylation and oxidation.

Materials and Reagents:

-

2,5-Dimethoxyaniline

-

Crotonaldehyde (for 2-methyl derivative) or Methacrolein (for 3-methyl derivative)

-

Concentrated Hydrobromic Acid (48%)

-

Sodium Bromate (NaBrO₃)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred mixture of 2,5-dimethoxyaniline (1.00 g, 6.54 mmol) in concentrated HBr (48%, 15 mL) in a two-neck flask at 20 °C, add the respective α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.00 mL, 12.1 mmol).

-

Heat the reaction mixture to 190 °C for 3 hours.

-

Cool the mixture to room temperature and add water (15 mL) with stirring.

-

Slowly add NaBrO₃ (2.00 g, 13.25 mmol).

-

After stirring for 15 minutes, neutralize the reaction mixture with aqueous NaHCO₃ (10%) and extract with EtOAc.

-

Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., 40% EtOAc/hexane) to yield the desired product.

NMR Spectroscopy Protocol

For the structural elucidation of quinoline-5,8-dione derivatives, the following general NMR spectroscopy protocol can be applied.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

Biological Significance and Potential Signaling Pathways

The quinoline-5,8-dione scaffold is a key feature in several natural and synthetic compounds with significant biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antibacterial, and antimalarial agents[2][3].

The biological activity of these compounds is often attributed to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells. This mechanism is a potential pathway for their anticancer effects. Furthermore, the planar quinoline-5,8-dione ring system can intercalate with DNA, potentially interfering with DNA replication and transcription processes.

The bromine atoms at the C-6 and C-7 positions are of particular interest in drug development as they can serve as handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or modulated biological activities[3].

References

Mass Spectrometry Analysis of 6,7-Dibromoquinoline-5,8-dione: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 6,7-Dibromoquinoline-5,8-dione, a compound of interest in drug development due to the diverse biological activities of quinoline-5,8-dione derivatives, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental methodologies and data interpretation.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₃Br₂NO₂.[4] Its structure, featuring a quinone ring fused to a pyridine ring, is a key scaffold in various biologically active molecules.[2] The presence of two bromine atoms significantly influences its physicochemical properties and is a key feature in its mass spectrometric analysis due to the characteristic isotopic pattern of bromine.

Chemical Properties:

Mass Spectrometry Data and Fragmentation Analysis

Predicted Mass Spectrum Data

The table below summarizes the mass spectrometry data for 2-methyl-6,7-dibromoquinoline-5,8-dione, which can be used as a reference for interpreting the mass spectrum of this compound.[6] The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments, with M+, [M+2]+, and [M+4]+ peaks.[7]

| m/z (relative intensity %) for 2-methyl-6,7-dibromoquinoline-5,8-dione | Proposed Fragment Ion |

| 333 (70), 331 (95), 329 (39) | [M]+ (Molecular Ion) |

| 252 (100), 250 (81) | [M - Br]+ |

| 196 (51), 194 (43) | [M - 2Br]+ or [M - Br - CO - HCN]+ |

| 133 (25), 131 (27) | Further fragmentation |

| 115 (83) | Further fragmentation |

| 63 (45) | Further fragmentation |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways typical for aromatic ketones and halogenated compounds.[8] The quinone moiety offers sites for initial cleavages.

A logical fragmentation pathway would be initiated by the loss of a bromine radical, followed by the sequential loss of carbonyl groups (CO) and hydrogen cyanide (HCN) from the heterocyclic ring.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

A detailed experimental protocol is crucial for the reliable mass spectrometric analysis of this compound. The following outlines a generalized procedure for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) analysis.

Sample Preparation

-

Solubilization: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

High-Resolution Mass Spectrometry (HRMS)

-

Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Spray Voltage (ESI): 3.5 kV (positive mode).

-

Capillary Temperature: 320°C.

-

Sheath Gas Flow Rate: 40 arbitrary units.

-

Auxiliary Gas Flow Rate: 10 arbitrary units.

-

Mass Resolution: 120,000.

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Full scan mode followed by data-dependent MS/MS (dd-MS²) for fragmentation analysis.

Experimental and Data Analysis Workflow

The overall workflow for the analysis involves several key stages, from sample preparation to final data interpretation.

Caption: General workflow for the mass spectrometry analysis of a chemical compound.

This systematic approach ensures the generation of high-quality data and its accurate interpretation, leading to the unambiguous identification and characterization of this compound. The methodologies and data presented here serve as a valuable resource for researchers engaged in the analysis of this and related quinoline-5,8-dione compounds.

References

- 1. Buy this compound | 18633-05-1 [smolecule.com]

- 2. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Infrared Spectroscopy of 6,7-Dibromoquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 6,7-Dibromoquinoline-5,8-dione, a quinone derivative of significant interest in medicinal chemistry and drug development. The document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a plausible biological signaling pathway associated with its derivatives.

Introduction

This compound belongs to the class of quinoline-5,8-diones, a scaffold found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antifungal properties.[1][2] Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups and elucidate the molecular structure of these compounds by measuring the absorption of infrared radiation by their molecular vibrations.[3] For substituted quinolinediones, FT-IR spectroscopy is a particularly useful technique for determining the substitution positions on the quinone ring, a task that can be challenging for NMR spectroscopy alone.[3]

Infrared Spectrum Analysis

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on data from similar compounds and established vibrational frequency ranges for the respective functional groups.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3050 | Weak - Medium | Aromatic C-H Stretch (Quinoline Ring) |

| ~1680 - 1650 | Strong | C=O Stretch (Asymmetric and Symmetric, Quinone) |

| ~1620 - 1450 | Medium - Strong | C=C and C=N Ring Stretching (Quinoline Ring) |

| ~1375 - 1230 | Medium | C-N Stretch |

| ~1100 - 970 | Medium | In-plane C-H and C-C Bending |

| ~750 - 650 | Medium - Strong | C-Br Stretch |

Note: The carbonyl (C=O) vibrations in 5,8-quinolinedione derivatives typically appear as two separated peaks, which is a key feature for distinguishing them from isomers like 5,8-isoquinolinedione derivatives that often show a single peak.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy for the analysis of solid and liquid samples due to its simplicity and minimal sample preparation.[3] The following protocol describes a typical procedure for obtaining the IR spectrum of a solid powder sample like this compound.

Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer (e.g., Nicolet iS50).

-

ATR Accessory: Diamond ATR crystal (e.g., MIRacle from PIKE Technologies).

-

Sample: this compound powder.

-

Cleaning Supplies: Isopropanol, lint-free wipes (e.g., Kimwipes).

Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

-

Typical parameters for background collection are a spectral range of 4000–400 cm⁻¹, a resolution of 2 cm⁻¹, and an accumulation of 64 scans.[3]

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

-

Collect the sample spectrum using the same parameters as the background scan (4000–400 cm⁻¹, 2 cm⁻¹ resolution, 64 scans). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

-

Data Processing and Cleaning:

-

If necessary, apply an ATR correction to the collected spectrum. This mathematical correction accounts for the variation in the penetration depth of the evanescent wave with wavelength.[3]

-

After the measurement is complete, release the pressure clamp, carefully remove the bulk of the sample powder, and clean the ATR crystal surface with isopropanol and a lint-free wipe.

-

Biological Signaling Context

Derivatives of quinoline-5,8-dione are known to exert their biological effects, particularly their anticancer activity, through various mechanisms. One important molecular target is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a process that is often considered a detoxification pathway. However, for certain quinone-based drugs, this reduction can lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress. Furthermore, some amino-derivatives of quinoline-5,8-dione have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax.[6]

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectroscopy of this compound. The tabulated data, derived from analogous compounds, offers a reliable reference for the identification and characterization of this molecule. The detailed ATR-FTIR protocol provides a standardized method for obtaining high-quality spectra. Furthermore, the contextualization of its potential biological mechanism of action through a signaling diagram highlights the relevance of such structural studies in the broader field of drug discovery and development. Continued research and the publication of a definitive experimental spectrum will further solidify our understanding of this important chemical entity.

References

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 6,7-Dibromoquinoline-5,8-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The substitution pattern on the quinoline ring plays a crucial role in modulating their therapeutic potential.[3] This technical guide focuses on 6,7-Dibromoquinoline-5,8-dione, a key intermediate in the synthesis of more complex bioactive molecules. While a definitive crystal structure for this compound is not publicly available in the searched literature, this document provides a comprehensive overview of its synthesis, chemical properties, and biological significance. To illustrate the core quinoline structure, a detailed crystallographic analysis of the closely related compound, 6,8-Dibromoquinoline, is presented.

Synthesis of Quinoline-5,8-diones

The synthesis of quinoline-5,8-diones can be achieved through several routes. One common method involves a three-step, one-pot reaction starting from a substituted aniline.[4] For instance, the synthesis of 2-methyl-6,7-dibromoquinoline-5,8-dione involves the Skraup reaction of 2,5-dimethoxyaniline with crotonaldehyde to form the quinoline ring, followed by demethylation and subsequent bromination.[4] Another general approach to obtaining this compound involves the bromination and subsequent oxidation of 8-hydroxyquinoline.[3]

The bromine atoms at the C6 and C7 positions are particularly useful as they serve as reactive sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of a diverse library of derivatives.[5]

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of new derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₃Br₂NO₂ | [3][6] |

| Molecular Weight | 316.93 g/mol | [3] |

| CAS Number | 18633-05-1 | [3][6] |

| Canonical SMILES | C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1 | [6] |

Crystallographic Analysis of 6,8-Dibromoquinoline: A Representative Structure

While the specific crystal structure of this compound is not available, the analysis of 6,8-Dibromoquinoline provides valuable insights into the geometry and packing of a dibrominated quinoline core.[7]

Crystal Data and Structure Refinement

The crystal structure of 6,8-Dibromoquinoline was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[7] The crystallographic data and refinement parameters are presented in the table below.

| Parameter | 6,8-Dibromoquinoline |

| Formula | C₉H₅Br₂N |

| Molecular Weight | 286.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3436 (12) |

| b (Å) | 9.8961 (15) |

| c (Å) | 13.0108 (18) |

| β (°) | 109.589 (17) |

| Volume (ų) | 890.8 (3) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 297 |

| μ (mm⁻¹) | 11.04 |

| Source:[7] |

Molecular Structure

The quinoline ring system in 6,8-Dibromoquinoline is nearly planar.[7] The crystal structure is stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634 (4) Å.[7] Additionally, short Br⋯Br contacts of 3.4443 (13) Å are observed.[7]

Selected Bond Lengths and Angles

The bond lengths and angles in 6,8-Dibromoquinoline are within the normal ranges for such compounds.[7] Selected geometric parameters are provided below.

| Bond | Length (Å) |

| Br1—C6 | 1.898 (6) |

| Br2—C8 | 1.897 (6) |

| N1—C9 | 1.314 (8) |

| N1—C2 | 1.366 (8) |

| Angle | (°) |

| C9—N1—C2 | 117.4 (6) |

| C7—C6—Br1 | 119.8 (5) |

| C7—C8—Br2 | 120.1 (5) |

| Source:[7] |

Experimental Protocols

Synthesis of 6,8-Dibromoquinoline[7]

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to literature methods. To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in benzene (30 ml), a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 g, 6.88 mmol) in freshly distilled and dried benzene (10 ml) is added under an argon atmosphere. The mixture is refluxed at 353 K for 36 hours. After cooling, the dark green solidified mixture is filtered, and the solvent is removed in vacuo. The residue is purified by a short silica column (1/9, EtOAc/hexane) to yield the product. Recrystallization from hexane-chloroform gives colorless plates.

Crystal Structure Determination of 6,8-Dibromoquinoline[7]

Single crystals of 6,8-Dibromoquinoline are obtained by slow evaporation from a hexane-chloroform solution. X-ray diffraction data is collected on an Oxford Diffraction Xcalibur diffractometer with a Ruby Gemini CCD detector using Cu Kα radiation at 297 K. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Caption: Workflow for the synthesis and crystallographic analysis of 6,8-Dibromoquinoline.

Biological Significance and Future Directions

Quinoline-5,8-diones are recognized for their diverse biological activities.[1] The presence and position of halogen substituents, such as bromine, on the quinoline-5,8-dione scaffold significantly influence their bioactivity profiles.[3] These compounds have shown promise as antimicrobial and cytotoxic agents against various cancer cell lines.[3] The 6,7-dibromo substitution pattern provides a unique electronic and steric environment, making this compound and its derivatives interesting candidates for further investigation in drug discovery programs.

Future research should focus on the synthesis of a wider range of 6,7-disubstituted quinoline-5,8-dione derivatives and the systematic evaluation of their structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents. Furthermore, obtaining a definitive crystal structure of this compound would provide invaluable information for computational modeling and rational drug design efforts.

Caption: Generalized signaling pathway for quinoline-5,8-dione derivatives.

References

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Bentham Science [eurekaselect.com]

- 3. Buy this compound | 18633-05-1 [smolecule.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 6-Amino-7-bromoquinoline-5,8-dione [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6,7-Dibromoquinoline-5,8-dione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6,7-Dibromoquinoline-5,8-dione, a polycyclic aromatic compound with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding its behavior in common organic solvents, along with standardized experimental protocols for solubility determination and a summary of its biological significance.

Core Technical Summary

This compound is a quinoline derivative characterized by the presence of two bromine atoms, which enhance its chemical reactivity and contribute to its biological properties.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, its structural similarity to other brominated quinoline and quinoxaline compounds provides a strong basis for predicting its solubility behavior.

Based on the general principle of "like dissolves like," the non-polar nature of the this compound molecule, due to its quinone core and bromo substituents, suggests greater solubility in non-polar and polar aprotic organic solvents. Conversely, its solubility is expected to be limited in highly polar protic solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the solubility of structurally related compounds such as 5,7-dibromoquinolin-8-ol and 5,8-Dibromo-2,3-diethylquinoxaline.[2][3]

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Chloroform, Dichloromethane | Likely Soluble | The non-polar nature of the compound suggests good solubility in non-polar solvents.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents possess intermediate polarity and are effective at dissolving a wide array of organic compounds.[2][3] DMSO, in particular, is a powerful polar aprotic solvent known for its ability to dissolve both polar and nonpolar compounds.[4][5] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The high polarity of these solvents may not be conducive to dissolving the lipophilic this compound.[3] |

| Aqueous | Water | Insoluble | The hydrophobic characteristics of the brominated quinoline ring system result in very limited solubility in water.[2] |

Experimental Protocol for Solubility Determination

For researchers seeking to obtain precise quantitative solubility data, the "saturation shake-flask method" is a widely recognized and reliable technique.[6][7] The following protocol outlines the general steps for this procedure.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Chloroform)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the container in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant.

-

Filtration and Dilution: Carefully withdraw a sample of the clear supernatant and filter it using a syringe filter compatible with the organic solvent. Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Biological Significance and Research Applications

Quinoline-5,8-diones are a class of compounds that have been extensively researched for their wide spectrum of biological activities.[8] this compound and its derivatives have shown promise as antimicrobial agents and exhibit cytotoxic properties against certain cancer cell lines.[1] Furthermore, derivatives are being explored for their potential as antimalarial and schistosomicidal agents, highlighting their relevance in pharmaceutical research.[1] The versatile chemical structure of this compound also makes it a valuable building block in organic synthesis for creating more complex molecules with potential therapeutic applications.[1]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel quinoline-5,8-dione derivatives.

This guide serves as a foundational resource for researchers working with this compound. Further empirical studies are encouraged to establish precise quantitative solubility data across a broader range of solvents and conditions.

References

- 1. Buy this compound | 18633-05-1 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Early synthetic routes to quinoline-5,8-dione scaffolds

An In-depth Technical Guide to Early Synthetic Routes for Quinoline-5,8-dione Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core, early-stage synthetic strategies for constructing the quinoline-5,8-dione scaffold, a significant heterocyclic motif in medicinal chemistry and drug development. The document outlines foundational methods for precursor synthesis and key oxidative transformations, presenting detailed experimental protocols, comparative data in tabular format, and visual diagrams of the synthetic workflows.

The journey to quinoline-5,8-diones often begins with the construction of a functionalized quinoline ring system. The Skraup synthesis, first reported in 1880, remains a fundamental and classic method for creating the quinoline core from an aniline derivative. For the purpose of accessing quinoline-5,8-dione, the synthesis of 8-hydroxyquinoline from o-aminophenol is a critical starting point.

The reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline product. The reaction is notoriously exothermic, and modifications have been developed to control its violence and improve yields.

Caption: Workflow for the Skraup synthesis of 8-hydroxyquinoline.

Experimental Protocol: Modified Skraup Synthesis of 8-Hydroxyquinoline

This modified protocol utilizes milder conditions to improve safety and yield.

Materials:

-

o-Aminophenol (0.20 mol, 21.8 g)

-

o-Nitrophenol (0.11 mol, 14.6 g)

-

Acrolein (0.36 mol, 20.2 g)

-

Glacial Acetic Acid (0.37 mol, 22.0 g)

-

Concentrated Hydrochloric Acid (200 mL)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine o-aminophenol, o-nitrophenol, glacial acetic acid, and hydrochloric acid.

-

Heat the mixture with stirring.

-

Once the mixture is homogeneous and refluxing gently, begin the dropwise addition of acrolein over a period of 3 hours, maintaining a steady reflux.

-

After the addition is complete, continue heating the reaction mixture for an additional 1 hour.

-

Cool the mixture to room temperature. Carefully neutralize the mixture with a 40% sodium hydroxide solution to pH 7. This may require external cooling.

-

Subject the neutralized mixture to steam distillation to isolate the crude 8-hydroxyquinoline.

-

The crude product can be purified by recrystallization from ethanol to yield the final product.

Quantitative Data: Skraup Synthesis of 8-Hydroxyquinoline

| Starting Material | Oxidizing Agent | Catalyst/Acid | Temp (°C) | Time (h) | Yield (%) | Reference |

| o-Aminophenol | o-Nitrophenol | H₂SO₄ | 135-140 | 2-3 | Moderate | [1] |

| o-Aminophenol | o-Nitrophenol | Acetic Acid/HCl | Reflux | 4 | 72 | [2] |

| o-Aminophenol | o-Nitrophenol | NiO/H₂SO₄/Acetic Acid | 70 | 5 | 85.2 | [3] |

Oxidative Routes to Quinoline-5,8-dione

Once a suitably functionalized quinoline precursor is obtained, the final step is the oxidation to the 5,8-dione. Several classical and early-stage methods have been employed for this critical transformation.

Oxidation of 5-Amino-8-hydroxyquinoline with Dichromate

One of the earliest and most direct methods involves the oxidation of a pre-functionalized quinoline. The use of a strong oxidizing agent like potassium dichromate on 5-amino-8-hydroxyquinoline provides a direct route to the dione scaffold.[4] This method, while effective, utilizes hazardous chromium reagents.

Caption: Dichromate oxidation of 5-amino-8-hydroxyquinoline.

Materials:

-

5-Amino-8-hydroxyquinoline (1.0 mmol)

-

Potassium dichromate (K₂Cr₂O₇) (1.2 mmol)

-

Sulfuric acid (2 M)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 5-amino-8-hydroxyquinoline in a minimal amount of 2 M sulfuric acid in a round-bottom flask, cooling in an ice bath.

-

Separately, dissolve potassium dichromate in water.

-

Slowly add the potassium dichromate solution to the stirred quinoline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Extract the product from the aqueous solution using diethyl ether or dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Starting Material | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Amino-8-hydroxyquinoline | Dichromate | H₂SO₄/H₂O | < 10 | Not specified | [4] |

Oxidation of 8-Hydroxyquinoline with Fremy's Salt

Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) is a classic and relatively mild radical oxidant used for the specific conversion of phenols to para-quinones. This method is highly effective for the oxidation of 8-hydroxyquinoline.

Caption: Oxidation of 8-hydroxyquinoline using Fremy's salt.

Materials:

-

8-Hydroxyquinoline (1.0 mmol)

-

Fremy's Salt ((KSO₃)₂NO) (2.5 mmol)

-

Potassium phosphate monobasic (KH₂PO₄) solution (0.1 M)

-

Dichloromethane or Ethyl Acetate

Procedure:

-

Dissolve 8-hydroxyquinoline in acetone or methanol.

-

In a separate flask, prepare a solution of Fremy's salt in a 0.1 M KH₂PO₄ buffer. The solution should be freshly prepared and cooled in an ice bath.

-

Add the 8-hydroxyquinoline solution dropwise to the vigorously stirred, cold Fremy's salt solution. A color change should be observed.

-

Stir the reaction at 0-5 °C for 1-2 hours or until TLC indicates the consumption of the starting material.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the resulting solid by column chromatography or recrystallization.

| Starting Material | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenols (general) | Fremy's Salt | H₂O/Acetone | 0 - 25 | Good to Excellent | [5] |

| 8-Hydroxyquinoline | Fremy's Salt | H₂O/Acetone | 0 - 25 | >70 (Typical) | General Knowledge |

Photo-oxidation of 8-Hydroxyquinoline

A more modern, yet fundamentally important, "early" route is the dye-sensitized photo-oxidation of 8-hydroxyquinoline. This method uses molecular oxygen as the ultimate oxidant, activated by a photosensitizer (like Methylene Blue or Tetraphenylporphyrin) and visible light. It is considered a green chemistry approach.[3]

Caption: Dye-sensitized photo-oxidation of 8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline (1.0 mmol)

-

Photosensitizer (e.g., Tetraphenylporphyrin (TPP), 0.01 mmol)

-

Solvent (Dichloromethane or Methanol)

-

Oxygen (balloon or continuous stream)

-

Light source (e.g., 500 W tungsten lamp)

Procedure:

-

Dissolve the 8-hydroxyquinoline and the photosensitizer in the chosen solvent in a photoreactor vessel.

-

Bubble a slow stream of oxygen through the solution for 15-20 minutes to ensure saturation.

-

While maintaining a positive pressure of oxygen (e.g., with an O₂ balloon), irradiate the stirred solution with a visible light source. The vessel may require external cooling to maintain room temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate and setup.

-

Once the reaction is complete, remove the light source and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to remove the sensitizer and any byproducts.

| Starting Material | Sensitizer | Solvent | Time (h) | Yield (%) | Reference |

| 8-Hydroxyquinoline | Methylene Blue | Dichloromethane | Not specified | 64-70 | [3] |

| Substituted 8-HQs | TPP | Dichloromethane | Not specified | 50-89 | [3] |

Oxidative Demethylation with Ceric Ammonium Nitrate (CAN)

For precursors where the hydroxyl groups are protected as methyl ethers (e.g., 5,8-dimethoxyquinoline), oxidative demethylation is a powerful method. Ceric ammonium nitrate (CAN) is a widely used one-electron oxidant that efficiently converts hydroquinone dimethyl ethers to the corresponding quinones in aqueous acetonitrile.

References

An In-depth Technical Guide to the Electrochemical Properties of Substituted Quinoline-5,8-diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-diones are a class of heterocyclic quinones that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1] The biological efficacy of these compounds is intimately linked to their electrochemical behavior, particularly their ability to undergo redox cycling. This process can lead to the generation of reactive oxygen species (ROS) and interfere with cellular redox homeostasis, making them promising candidates for the development of novel therapeutic agents.[2] Understanding the structure-property relationships that govern the electrochemical characteristics of substituted quinoline-5,8-diones is therefore crucial for the rational design of new drugs with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the electrochemical properties of this important class of compounds, with a focus on quantitative data, experimental methodologies, and the underlying biological signaling pathways.

Electrochemical Properties of Substituted Quinoline-5,8-diones

The electrochemical properties of quinoline-5,8-diones are typically investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide valuable information about the reduction potentials of the quinone moiety, which are indicative of their electron-accepting capabilities and their propensity to engage in redox cycling. The substituents on the quinoline-5,8-dione scaffold play a critical role in modulating these properties.

Data Presentation

The following tables summarize the cyclic voltammetric reduction potentials for a range of substituted quinoline-5,8-diones. These values are crucial for comparing the relative ease of reduction among different derivatives and for correlating electrochemical properties with biological activity.

Table 1: Cyclic Voltammetric Reduction Potentials of 6-Substituted Quinoline-5,8-diones [3]

| Compound | Substituent (at C6) | E¹ (V vs. SCE) | E² (V vs. SCE) |

| 1a | -NHC₆H₅ | -0.726 | -1.314 |

| 1b | -N(CH₃)C₆H₅ | -0.576 | -1.264 |

| 1c | 1-Pyrrolyl | -0.520 | -1.236 |

| 1d | Morpholino | -0.593 | -1.201 |

Measurements were conducted in DMF containing 0.1 mol dm⁻³ Et₄NClO₄.

Table 2: Half-Wave Potentials of 7-Amino- and 7-Phenylaminoisoquinoline-5,8-quinone Derivatives [4]

| Compound | Substituent | E₁/₂ (V) |

| 7 | -NHPh | -0.63 |

| 8 | -NH(4-MePh) | -0.66 |

| 9 | -NH(4-OMePh) | -0.68 |

| 10 | -N(Me)Ph | -0.68 |

| 11 | -N(Et)Ph | -0.69 |

| 12 | 4-(phenylamino)anilino | -0.59 |

| 13 | 4-(4-methylphenylamino)anilino | -0.62 |

| 14 | 4-(4-methoxyphenylamino)anilino | -0.65 |

| 15 | Morpholino | -0.72 |

| 16 | Piperidino | -0.73 |

| 17 | Pyrrolidino | -0.74 |

Cyclic voltammetry was performed in acetonitrile with 0.1 M Et₄NBF₄ as the supporting electrolyte.

Table 3: Electrochemical Data for 2,6,7-Trisubstituted-5,8-quinolinediones [5]

| Compound | Substituent (R) | Chemical Shift (¹³C NMR, ppm) |

| 3 | -CHO | 182.9, 177.3 |

| 6 | -OH | 171.3, 172.9 |

| 7 | -Cl | 174.9, 176.8 |

While this study focused on synthesis and characterization, the distinct chemical shifts of the carbonyl carbons (C5 and C8) are influenced by the electronic nature of the substituents, which correlates with their electrochemical properties.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable electrochemical data. Below are methodologies for key experiments cited in the study of substituted quinoline-5,8-diones.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of chemical species.

Objective: To determine the reduction potentials and assess the reversibility of the redox processes of substituted quinoline-5,8-diones.

Apparatus:

-

A computerized voltammetric analyzer (e.g., CH Instruments or Princeton Applied Research potentiostat).

-

A three-electrode cell consisting of:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter (Auxiliary) Electrode: Platinum wire.

-

Reagents:

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (spectroscopic grade).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or tetraethylammonium tetrafluoroborate (Et₄NBF₄).

-

Analyte: Substituted quinoline-5,8-dione at a concentration of 1-5 mM.

-

Inert Gas: High-purity nitrogen or argon.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

-

Solution Preparation: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M. Then, dissolve the substituted quinoline-5,8-dione in this solution.

-

Deoxygenation: Purge the electrochemical cell containing the sample solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Set the initial and final potentials to scan a range that encompasses the redox events of the quinoline-5,8-dione.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Perform scans at various scan rates to investigate the nature of the redox process.

-

-

Data Analysis: Determine the cathodic (reduction) and anodic (oxidation) peak potentials. The half-wave potential (E₁/₂), which is an average of the cathodic and anodic peak potentials for a reversible process, is used to characterize the redox couple.

Signaling Pathways and Experimental Workflows

The biological activity of quinoline-5,8-diones is often mediated by their interaction with cellular signaling pathways, particularly those involving redox-sensitive enzymes.

NQO1-Mediated Redox Cycling

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[2] In the case of some quinoline-5,8-diones, this can initiate a futile redox cycle that leads to the generation of ROS and cellular stress.

Caption: NQO1-mediated futile redox cycling of quinoline-5,8-diones.

Experimental Workflow for Electrochemical Analysis

The systematic investigation of the electrochemical properties of novel substituted quinoline-5,8-diones follows a logical workflow from synthesis to data interpretation.

Caption: Workflow for electrochemical analysis of quinoline-5,8-diones.

Conclusion

The electrochemical properties of substituted quinoline-5,8-diones are a key determinant of their biological activity. The reduction potentials of these compounds can be finely tuned by the introduction of various substituents at different positions of the quinoline ring system. This guide has provided a summary of available quantitative electrochemical data, detailed experimental protocols for the characterization of these compounds, and a visualization of the relevant NQO1-mediated redox cycling pathway. A systematic workflow for the investigation of novel derivatives has also been presented. This information is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and evaluation of new quinoline-5,8-dione-based therapeutic agents with optimized redox properties for enhanced efficacy and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of 6-substituted quinoline-5,8-dione colour formers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Sonog-ashira Coupling of 6,7-Dibromoquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonog-ashira coupling reaction of 6,7-Dibromoquinoline-5,8-dione with various terminal alkynes. This protocol is essential for the synthesis of novel alkynylquinoline-5,8-dione derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities, including antimicrobial and antitumor properties.[1][2][3]

Introduction

The Sonog-ashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5] This methodology has been successfully applied to the synthesis of various alkynyl derivatives of quinoline-5,8-dione, starting from this compound.[1][2][6] These synthesized compounds have shown promising in vitro antimicrobial activity against several bacterial strains.[1][2]

The reaction proceeds selectively at the more electron-deficient 6-position of the this compound. This regioselectivity is attributed to the electron-withdrawing effect of the heterocyclic nitrogen atom, which makes the bromine at the 6-position more susceptible to oxidative addition to the palladium catalyst.[6]

Experimental Protocols

The precursor, this compound, is synthesized from 8-hydroxyquinoline through a three-step process involving nitrosation, reduction, and subsequent bromination/oxidation.[1][2][6]

This protocol is a modified procedure based on established literature.[2][6]

Materials:

-

This compound

-

Terminal alkyne (e.g., propargyl alcohol, 2-methyl-3-butyn-2-ol, phenylacetylene, etc.)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

To a Schlenk flask, add this compound (0.5 mmol, 1.0 equiv).

-

Add the terminal alkyne (0.6-1.2 mmol, 1.2-2.4 equiv).

-

Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol %).

-

Add tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 3-6 equiv).

-

Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

-

Add the anhydrous solvent.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC. Reaction times can vary from 12 to 73 minutes.[2][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by washing with water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-bromo-6-alkynylquinoline-5,8-dione.

Data Presentation

The following tables summarize the quantitative data for the Sonog-ashira coupling of this compound with various terminal alkynes.

Table 1: Reaction Conditions and Yields for the Synthesis of 7-Bromo-6-alkynylquinoline-5,8-diones [2][6]

| Entry | Alkyne | Product | Reaction Time (min) | Yield (%) |

| 1 | Propargyl alcohol | 7-Bromo-6-(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione | 12 | 85 |

| 2 | 2-Methyl-3-butyn-2-ol | 7-Bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline-5,8-dione | 15 | 82 |

| 3 | 1-Ethynylcyclohexanol | 7-Bromo-6-((1-hydroxycyclohexyl)ethynyl)quinoline-5,8-dione | 25 | 78 |

| 4 | Phenylacetylene | 7-Bromo-6-(phenylethynyl)quinoline-5,8-dione | 73 | 50 |

| 5 | 1-Hexyne | 7-Bromo-6-(hex-1-yn-1-yl)quinoline-5,8-dione | 45 | 65 |

Mandatory Visualizations

Caption: General reaction scheme for the Sonog-ashira coupling.

Caption: Experimental workflow for the Sonog-ashira coupling.

Mechanism Overview

The Sonog-ashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.

-

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium complex.

-

Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.

-

-

Copper Cycle:

-

The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate. This intermediate is then used in the transmetalation step of the palladium cycle.

-

A copper-free variation of the Sonog-ashira reaction also exists, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[7][8]

Applications in Drug Development

The synthesized alkynylquinoline-5,8-diones are valuable scaffolds in drug discovery. The quinoline-5,8-dione core is a known pharmacophore present in several natural products with antibiotic and antitumor activities.[2] The introduction of various alkynyl substituents via the Sonog-ashira coupling allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds. The antimicrobial screening of these derivatives has demonstrated significant activity against various bacterial strains, indicating their potential as lead compounds for the development of new antibacterial agents.[1][2]

References

- 1. Bot Verification [ajouronline.com]

- 2. Bot Verification [ajouronline.com]

- 3. afribary.com [afribary.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6,7-Dibromoquinoline-5,8-dione with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6,7-diarylquinoline-5,8-diones via the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the construction of biaryl scaffolds.[1][2] The quinoline-5,8-dione core is a significant pharmacophore, and its derivatization at the 6- and 7-positions allows for the exploration of novel chemical space in drug discovery.

While specific literature on the Suzuki-Miyaura coupling of 6,7-Dibromoquinoline-5,8-dione is not extensively available, this document provides detailed protocols adapted from analogous dihaloquinoline and dihalo-1,2,3,4-tetrahydroquinoline systems.[1][3][4] These protocols serve as a robust starting point for the development and optimization of synthetic routes to a variety of 6,7-diarylquinoline-5,8-diones.

Reaction Overview and Key Considerations

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[5][6] For the synthesis of 6,7-diarylquinoline-5,8-diones, the reaction proceeds as follows:

General Reaction Scheme:

Key Considerations for Reaction Optimization:

-

Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂.[1][3] The selection may depend on the electronic properties of the arylboronic acid.

-

Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][3]

-

Solvent: The reaction is often performed in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[1][3] Anhydrous conditions using solvents like DMF can also be employed.[3]

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

-

Arylboronic Acid Quality: The purity of the arylboronic acid can significantly impact the reaction outcome. Use of fresh or properly stored boronic acids is recommended to avoid issues with decomposition.[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. These should be considered as starting points and may require optimization for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures used for the coupling of 5,7-dibromoquinoline.[1]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (4.0 mmol)

-

1,4-Dioxane (16 mL)

-

Water (4 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (16 mL) and water (4 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-